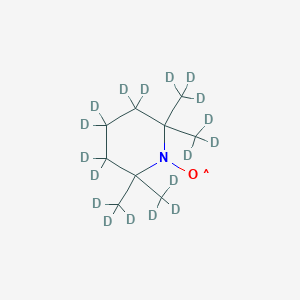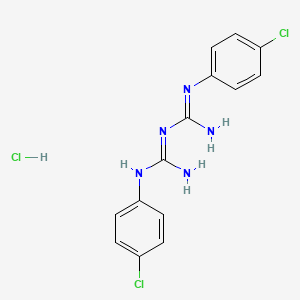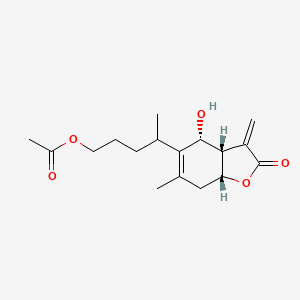
Buergerinin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buergerinin B is a natural iridoid compound found in the roots of Scrophularia ningpoensis. It has a molecular formula of C9H14O5 and a molecular weight of 202.20 g/mol. This compound is known for its potential pharmacological significance and is often studied for its various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of Buergerinin B involves several steps, including the enantioselective aldol reaction of a tetrasubstituted ketene silyl acetal with crotonaldehyde, followed by intramolecular Wacker-type ketalization . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as benzyl alcohol and sodium methoxide .
Analyse Des Réactions Chimiques
Types of Reactions: Buergerinin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Buergerinin B has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating its effects on various biological systems. In medicine, this compound is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industrially, it is used in the production of various pharmaceutical and cosmetic products.
Mécanisme D'action
The mechanism of action of Buergerinin B involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit the activity of pro-inflammatory cytokines and reactive oxygen species.
Comparaison Avec Des Composés Similaires
Buergerinin B is unique compared to other similar iridoid compounds due to its specific molecular structure and biological activities. Similar compounds include harpagide, harpagoside, and aucubin, which are also found in the roots of Scrophularia ningpoensis. These compounds share some common biological activities, such as anti-inflammatory and antioxidant properties, but this compound is distinguished by its higher potency and specific molecular interactions.
Propriétés
IUPAC Name |
(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXWSFMKSXFDD-YGBUUZGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1COC(=O)C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1COC(=O)C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Buergerinin B and where is it found?
A: this compound is a newly discovered iridoid, a type of naturally occurring chemical compound often found in plants and known for various biological activities. It was first isolated from the roots of Scrophularia buergeriana [], a plant species traditionally used in Asian medicine.
Q2: What other iridoids have been found alongside this compound?
A: Research on Scrophularia ningpoensis, another plant in the same genus, has uncovered several other iridoids, including harpagide, harpagoside, 8-O-feruloylharpagide, 8-O-(p-coumaroyl)harpagide, and aucubin []. The presence of these compounds in related plant species suggests potential similarities in their biosynthetic pathways and possibly even shared biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)





![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)
